REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:12])[C:4]([CH:6]1CC[C:8](=O)[CH2:7]1)=[O:5].COCCN(S(F)(F)F)CCOC.F[C:27]([F:32])([F:31])[C:28](O)=O>C1(C)C=CC=CC=1.CCOCC>[F:31][C:27]1([F:32])[CH2:8][CH2:7][CH:6]([C:4]([N:3]([O:2][CH3:1])[CH3:12])=[O:5])[CH2:28]1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CC(CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.219 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched slowly with 75 mL 2N NaOH with rapid stirring
|
Type
|
CUSTOM
|
Details
|
The aq. Layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted once with Et2O
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purified by silica gel chromatography (50% EA/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(CC1)C(=O)N(C)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |